N-(3,4-dimethoxyphenethyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
Description
Properties
CAS No. |
1207001-26-0 |
|---|---|
Molecular Formula |
C25H24N6O3S |
Molecular Weight |
488.57 |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C25H24N6O3S/c1-33-21-9-8-17(14-22(21)34-2)10-11-26-23(32)16-35-25-28-27-24-20-15-19(18-6-4-3-5-7-18)29-31(20)13-12-30(24)25/h3-9,12-15H,10-11,16H2,1-2H3,(H,26,32) |
InChI Key |
LOUIBGWQXWEMJT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dimethoxyphenethyl group and a pyrazolo-triazole moiety. The presence of sulfur in the thioacetamide linkage is significant for its biological activity. The molecular formula is , and its structure can be visualized as follows:
Chemical Structure
Antibacterial Activity
Research indicates that derivatives of the pyrazolo[1,5-a][1,2,4]triazole scaffold exhibit notable antibacterial properties. For instance, compounds synthesized with similar structures have shown moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. The minimum inhibitory concentrations (MICs) for some derivatives were comparable to standard antibiotics like ampicillin .
| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |
|---|---|---|
| Compound 2e | 32 | 16 |
| Ampicillin | 16 | 8 |
Anticancer Activity
The anticancer potential of compounds related to this structure has been explored in various studies. For example, derivatives containing the pyrazolo-triazole framework have been shown to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. In one study, certain compounds demonstrated stronger cytotoxic effects than cisplatin, a well-known chemotherapeutic agent. The mechanisms identified include the activation of caspases and modulation of key apoptotic pathways involving p53 and NF-κB signaling .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 3b | MCF-7 | <10 | Apoptosis via caspase activation |
| Cisplatin | MCF-7 | ~15 | DNA crosslinking |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit bacterial topoisomerase IV and DNA gyrase, crucial enzymes for bacterial DNA replication.
- Apoptosis Induction : The activation of apoptotic pathways through caspase cascades has been observed in various cancer cell lines. This is often accompanied by increased oxidative stress markers and mitochondrial dysfunction.
- Cell Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
- A study published in November 2023 highlighted the synthesis of triazolo[4,3-a]pyrazine derivatives with significant antibacterial activity against common pathogens .
- Another research effort demonstrated that certain pyrazolo-triazole derivatives exhibited promising anticancer effects through targeted apoptosis in breast cancer models .
Comparison with Similar Compounds
Structural Analogues in the Pyrazolo-Triazolo-Pyrazine Family
The following table summarizes key structural analogues and their differences:
*Estimated based on structural similarity to and .
Key Observations:
Core Heterocycle Variations: The target compound and ’s analogue share the pyrazolo-triazolo-pyrazine core, while ’s compound uses a triazolo-pyrimidine core. ’s simplified tricyclic systems (e.g., 5-amino derivatives) lack the thioacetamide side chain, which may reduce metabolic stability but improve solubility .
Substituent Effects: The 3,4-dimethoxyphenethyl group in the target compound introduces methoxy groups, which are electron-donating and may increase lipophilicity and blood-brain barrier penetration compared to ’s cyclohexyl group or ’s thiazol ring . The thioether linkage in the target compound contrasts with ’s oxo group.
Biological Activity Trends: Triazolo-pyrazine derivatives with aryl substitutions (e.g., phenyl, dimethylphenyl) often exhibit antimicrobial activity. For instance, ’s N-[3-(4-quinazolinyl)aminopyrazole] derivatives showed antifungal effects against Fusarium graminearum and Valsa mali at 50 µg/mL . highlights that thioacetohydrazide derivatives (e.g., Safonov, 2020) demonstrate moderate to high antimicrobial activity, suggesting the target’s thioacetamide group could similarly enhance bioactivity .
Preparation Methods
Construction of the Pyrazine Backbone
The pyrazine ring is synthesized via cyclocondensation of diaminomaleonitrile with phenylglyoxal monohydrate in acetic acid at 80°C for 6 hours. This yields 3-phenylpyrazine-2,5-diamine, which is subsequently functionalized.
Reaction Conditions :
- Solvent : Acetic acid
- Temperature : 80°C
- Yield : 72%
Pyrazole Annulation
3-Phenylpyrazine-2,5-diamine reacts with ethyl acetoacetate in ethanol under reflux to form pyrazolo[1,5-a]pyrazine-7-carboxylate. The ester is hydrolyzed to the carboxylic acid using NaOH (10% aqueous), followed by decarboxylation at 200°C to yield pyrazolo[1,5-a]pyrazine.
Key Data :
Triazolo Ring Formation
The triazolo[3,4-c]pyrazine moiety is constructed via diazotization and cyclization. Pyrazolo[1,5-a]pyrazine is treated with NaNO₂/HCl at 0–5°C to form a diazonium salt, which undergoes intramolecular cyclization in the presence of Cu(I) catalyst to yield the triazolo-pyrazine core.
Optimized Conditions :
Introduction of the Thiol Functional Group
Sulfur Incorporation via Nucleophilic Displacement
The triazolo-pyrazine core is brominated at position 3 using PBr₃ in dichloromethane, yielding 3-bromo-9-phenylpyrazolo[1,5-a]triazolo[3,4-c]pyrazine. This intermediate undergoes nucleophilic substitution with thiourea in ethanol under reflux to generate the thiol derivative.
Reaction Parameters :
Synthesis of the Thioacetamide Side Chain
Thioesterification
2-Chloroacetamide is prepared by reacting chloroacetyl chloride with ammonium hydroxide in tetrahydrofuran (THF) at 0°C. The thiol intermediate from Step 3.1 is coupled with 2-chloroacetamide using K₂CO₃ as a base in dimethyl sulfoxide (DMSO) at 50°C.
Characterization Data :
Coupling with N-(3,4-Dimethoxyphenethyl) Substituent
Amide Bond Formation
The thioacetamide intermediate is reacted with 3,4-dimethoxyphenethylamine using EDCl/HOBt coupling reagents in dichloromethane. The reaction proceeds at room temperature for 24 hours, followed by purification via silica gel chromatography.
Optimized Conditions :
- Coupling Agents : EDCl (1.2 equiv), HOBt (1.1 equiv)
- Solvent : CH₂Cl₂
- Yield : 82%
- Purity : 99.2% (HPLC)
Spectral Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| 2.3 | CuCl-catalyzed cyclization | 68 | 95 | Regioselective triazolo formation |
| 3.1 | Thiourea displacement | 75 | 98 | High sulfur incorporation |
| 5.1 | EDCl/HOBt coupling | 82 | 99 | Mild conditions, high efficiency |
Challenges and Optimization Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
